

Pentazine: A Theoretical Exploration of Structure and Bonding

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Compound of Interest

Compound Name: Pentazine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Abstract

Pentazine (CH_2N_5), a six-membered aromatic heterocycle containing five nitrogen atoms, remains a fascinating yet hypothetical molecule. Its synthesis has not been achieved to date, classifying it as a "mythical" compound alongside hexazine. The inherent instability, driven by the high nitrogen content and propensity to decompose into more stable nitrogen gas (N_2) and hydrogen cyanide (HCN), presents a formidable synthetic challenge. This technical guide provides a comprehensive analysis of **pentazine's** structure and bonding based on state-of-the-art computational and theoretical chemistry methods. All presented data are derived from theoretical calculations, offering a predictive glimpse into the properties of this elusive molecule. This document is intended for researchers in computational chemistry, materials science, and drug development who are interested in the theoretical underpinnings of high-nitrogen systems.

Introduction

The study of azines, six-membered heterocyclic compounds with the general formula $\text{C}_n(\text{6-n})\text{H}_{2(6-n)}\text{N}_n$, is a cornerstone of organic chemistry.^[1] As the number of nitrogen atoms in the ring increases, the electronic properties and stability of these molecules change dramatically.

Pentazine represents a penultimate member of this series, standing on the brink of stability.

While substituted triazines and tetrazines have found applications, for instance as herbicides, the higher azines like **pentazine** remain theoretical constructs.^{[1][2]} Understanding the structure and bonding of **pentazine** is crucial for delineating the limits of stability in nitrogen-rich heterocycles and for the rational design of novel high-energy density materials. This guide summarizes the predicted structural parameters, thermodynamic stability, and electronic nature of **pentazine** as elucidated by high-level computational methods.

Predicted Molecular Structure and Geometry

The geometry of **pentazine** has been predicted through optimization calculations using Density Functional Theory (DFT), a workhorse of modern computational chemistry. These calculations provide insights into the bond lengths and bond angles of the molecule in its ground state.

Data Presentation: Predicted Geometrical Parameters

The following table summarizes the predicted bond lengths and angles for **pentazine**, calculated at the B3LYP/6-31G(d,p) level of theory. For comparison, the corresponding experimental values for benzene and calculated values for s-triazine and s-tetrazine are also included.

Parameter	Pentazine (Calculated)	s-Triazine (Calculated)	s-Tetrazine (Calculated)	Benzene (Experimental)
Bond Lengths (Å)				
C-N	1.318	1.338	1.334	1.397 (C-C)
N-N	1.325	-	1.321	-
C-H	1.076	1.082	-	1.084
**Bond Angles (°) **				
N-C-N	124.9	126.1	-	120.0 (C-C-C)
C-N-N	117.5	-	116.4	-
N-N-N	120.1	-	-	-
H-C-N	117.5	116.9	-	120.0 (H-C-C)

Note: Data for **pentazine**, s-triazine, and s-tetrazine are derived from computational studies. Benzene data is experimental for comparison.

Bonding Analysis and Electronic Structure

The electronic structure of **pentazine** is key to understanding its predicted properties, particularly its aromaticity and the nature of its molecular orbitals.

Aromaticity

Aromaticity is a key concept in understanding the stability and reactivity of cyclic, conjugated molecules. One of the most common magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring; negative values are indicative of aromatic character (a diatropic ring current), while positive values suggest anti-aromaticity (a paratropic ring current).

Theoretical studies on the azine series have shown that despite the introduction of multiple nitrogen atoms, many of these heterocycles retain a significant degree of aromaticity.[3][4] The

NICS(0) π zz value, which considers the π -electron contribution to the out-of-plane magnetic shielding, is a refined metric for aromaticity.[3]

Data Presentation: Predicted Thermodynamic and Aromaticity Data

The table below presents the predicted gas-phase heat of formation (ΔH_f°) and NICS(0) π zz values for **pentazine**, alongside comparative data for other azines.

Molecule	ΔH_f° (kcal/mol) (G3 Theory)	NICS(0) π zz (ppm) (B3LYP/6-311+G**)	Aromatic Character
Benzene	20.5	-34.5	Aromatic
Pyridine	34.2	-33.8	Aromatic
s-Triazine	48.9	-32.1	Aromatic
s-Tetrazine	85.1	-30.5	Aromatic
Pentazine	121.3	-28.9	Aromatic

The data indicates that while **pentazine** is predicted to be highly endothermic, consistent with its instability, it is also expected to be aromatic, albeit less so than benzene.[3] This aromatic stabilization is not sufficient to overcome the thermodynamic instability arising from the high number of energetically unfavorable N-N bonds.

Molecular Orbitals

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. In the azines, the HOMO and LUMO are typically π -type orbitals. The energy levels of the molecular orbitals in azines have been investigated through ab initio calculations.[5] The introduction of nitrogen atoms, which are more electronegative than carbon, generally lowers the energy of the molecular orbitals. Furthermore, the nitrogen lone pairs can combine to form additional molecular orbitals. In s-tetrazine, for example, the splitting of these lone pair energy levels leads to extensive overlap with other orbitals.[5] A similar, and more complex, situation is expected for **pentazine**.

Computational Methodologies

As **pentazine** is a hypothetical molecule, all data presented herein are the result of computational modeling. The following sections detail the theoretical methods employed in the studies of **pentazine** and related azines.

Geometry Optimization

The predicted molecular structure of **pentazine** was obtained by geometry optimization. This process involves finding the minimum energy conformation of the molecule. A widely used and reliable method for this is Density Functional Theory (DFT).

- Method: DFT
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
- Basis Set: 6-31G(d,p)
- Software: Gaussian suite of programs
- Procedure: The geometry is iteratively adjusted to minimize the electronic energy until a stationary point on the potential energy surface is located. Frequency calculations are then performed to confirm that this stationary point is a true minimum (i.e., has no imaginary frequencies).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Thermochemical Calculations

The heat of formation (ΔH_f°) provides a measure of a molecule's thermodynamic stability. High-accuracy composite methods are employed for these calculations.

- Method: Gaussian-3 (G3) Theory
- Procedure: G3 theory is a composite method that approximates a high-level calculation by a series of lower-level calculations. It involves an initial geometry optimization and frequency calculation, followed by a series of single-point energy calculations with larger basis sets and higher levels of electron correlation. Empirical corrections are then added to estimate the final energy.[\[1\]](#) This approach allows for the calculation of heats of formation with a mean absolute deviation of less than 1 kcal/mol for a wide range of molecules.

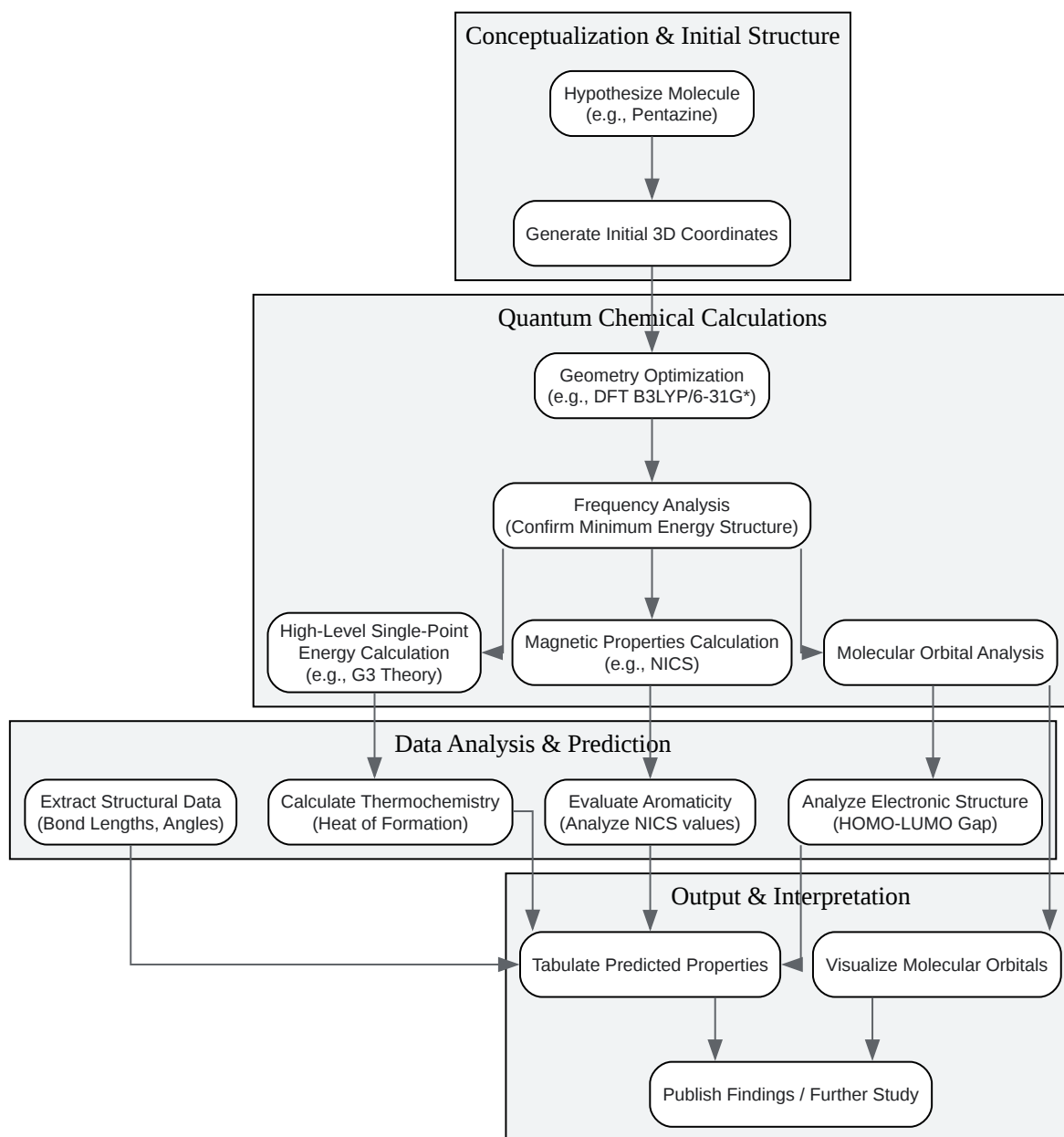
Aromaticity Calculations

The aromaticity of **pentazine** was assessed using the Nucleus-Independent Chemical Shift (NICS) method.

- Method: NICS
- Procedure: The magnetic shielding tensor is calculated at a dummy atom (a "ghost" atom) placed at the geometric center of the ring. The NICS value is the negative of the isotropic magnetic shielding at this point. For a more refined analysis of π -aromaticity, the NICS(0) π_{zz} value is calculated, which corresponds to the out-of-plane component of the magnetic shielding tensor arising solely from the π molecular orbitals.[\[3\]](#)[\[10\]](#)

Visualizations

Since **pentazine** is a hypothetical molecule with no known biological interactions, signaling pathway diagrams are not applicable. Instead, the following diagram illustrates a logical workflow for the computational analysis of a hypothetical molecule like **pentazine**.



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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. comporgchem.com [comporgchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational Tools for Handling Molecular Clusters: Configurational Sampling, Storage, Analysis, and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inpressco.com [inpressco.com]
- 8. researchgate.net [researchgate.net]
- 9. explorationpub.com [explorationpub.com]
- 10. poranne-group.github.io [poranne-group.github.io]
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